TAN-452

Description

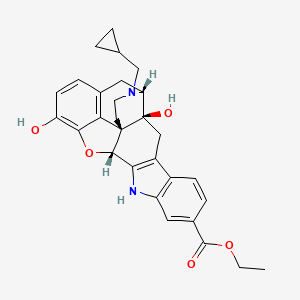

Structure

3D Structure

Properties

IUPAC Name |

ethyl (1S,2S,13R,21R)-22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaene-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O5/c1-2-35-27(33)17-5-7-18-19-13-29(34)22-12-16-6-8-21(32)25-23(16)28(29,9-10-31(22)14-15-3-4-15)26(36-25)24(19)30-20(18)11-17/h5-8,11,15,22,26,30,32,34H,2-4,9-10,12-14H2,1H3/t22-,26+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOJGLAWHRDFWNQ-KFDULEKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)C3=C(N2)C4C56CCN(C(C5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC2=C(C=C1)C3=C(N2)[C@H]4[C@@]56CCN([C@@H]([C@@]5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of TAN-452

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of TAN-452, a novel therapeutic agent. The information is collated from primary research, focusing on its pharmacological profile, and is presented with detailed experimental context and data visualization to support further research and development.

Core Mechanism of Action

TAN-452 is identified as a peripherally acting opioid receptor antagonist. Its primary mechanism involves the selective blockade of the delta-opioid receptor (DOR), although it also exhibits activity at the mu-opioid receptor (MOR) and kappa-opioid receptor (KOR). This peripheral action is crucial as it allows TAN-452 to mitigate the undesirable side effects of opioid analgesics, such as nausea, vomiting, and constipation, without compromising their central pain-relieving effects. A key finding from pharmacokinetic studies is the low brain penetrability of TAN-452, which confines its antagonistic effects to the periphery.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that define the pharmacological profile of TAN-452.

Table 1: In Vitro Receptor Binding Affinities and Antagonistic Activities

| Receptor Target | Binding Affinity (Ki, nM) | Antagonistic Activity (Kb, nM) |

| Human μ-Opioid Receptor (hMOR) | 36.56 ± 1.48 | 9.43 ± 0.58 |

| Human δ-Opioid Receptor (hDOR) | 0.47 ± 0.09 | 0.21 ± 0.06 |

| Human κ-Opioid Receptor (hKOR) | 5.31 ± 1.80 | 7.18 ± 0.75 |

Data presented as mean ± standard error of the mean.

Table 2: In Vivo Efficacy of TAN-452 in Attenuating Morphine-Induced Side Effects

| Activity | Animal Model | Administration Route | ED50 (95% Confidence Interval) |

| Anti-emetic | Ferret | Oral (p.o.) | <1.0 mg/kg |

| Subcutaneous (s.c.) | <0.3 mg/kg | ||

| Anti-constipation | Rat | Oral (p.o.) | 9.45 (4.09, 47.79) mg/kg |

| Subcutaneous (s.c.) | 0.52 (0.10, 1.08) mg/kg | ||

| Anti-analgesic | Rat | Oral (p.o.) | >300 mg/kg |

| Subcutaneous (s.c.) | >30 mg/kg |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the pharmacological profiling of TAN-452.[1]

1. In Vitro Opioid Receptor Binding and Functional Assays [1]

-

Objective: To determine the binding affinity (Ki) and functional antagonistic activity (Kb) of TAN-452 at human MOR, DOR, and KOR.

-

Methodology:

-

Membrane Preparation: Membrane preparations from cells recombinantly expressing either hMOR, hDOR, or hKOR were utilized.

-

Competitive Radioligand Binding Assay:

-

To determine the Ki values, competitive binding assays were performed using specific radioligands for each receptor (e.g., [3H]DAMGO for MOR, [3H]DPDPE for DOR, and [3H]U-69593 for KOR).

-

Membranes were incubated with a fixed concentration of the radioligand and varying concentrations of TAN-452.

-

Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand.

-

The amount of bound radioactivity was measured using liquid scintillation counting.

-

Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

-

-

[35S]GTPγS Binding Assay:

-

To determine the antagonistic activity (Kb), a [35S]GTPγS binding assay was conducted. This functional assay measures the activation of G-proteins following receptor agonism.

-

Membranes were incubated with a specific agonist for each receptor, [35S]GTPγS, and varying concentrations of TAN-452.

-

The amount of [35S]GTPγS bound to the G-proteins was quantified to measure the extent of receptor activation.

-

The ability of TAN-452 to inhibit agonist-stimulated [35S]GTPγS binding was used to calculate its Kb value.

-

-

2. In Vivo Assessment of Morphine-Induced Side Effects [1]

-

Objective: To evaluate the in vivo efficacy of TAN-452 in reversing morphine-induced emesis, constipation, and its potential to interfere with morphine's analgesic effect.

-

Methodology:

-

Anti-emetic Activity (Ferret Model):

-

Ferrets were pre-treated with either vehicle or varying doses of TAN-452 (orally or subcutaneously).

-

Morphine was administered to induce emesis.

-

The animals were observed for a defined period, and the number of emetic episodes was recorded.

-

The ED50 value was calculated as the dose of TAN-452 that reduced the number of emetic episodes by 50%.

-

-

Anti-constipation Activity (Rat Model):

-

Rats were pre-treated with either vehicle or varying doses of TAN-452 (orally or subcutaneously).

-

Morphine was administered to inhibit small intestinal transit.

-

A charcoal meal marker was given orally.

-

After a set time, the animals were euthanized, and the distance traveled by the charcoal meal in the small intestine was measured.

-

The ED50 value was determined as the dose of TAN-452 that restored the intestinal transit to 50% of the normal (non-morphine treated) level.

-

-

Anti-analgesic Activity (Rat Model):

-

Rats were pre-treated with either vehicle or varying doses of TAN-452 (orally or subcutaneously).

-

Morphine was administered to induce antinociception.

-

A standard pain assay, such as the tail-flick or hot-plate test, was used to measure the analgesic effect of morphine.

-

The dose of TAN-452 that reversed the analgesic effect of morphine by 50% was determined to assess its anti-analgesic potential.

-

-

Visualizations

Signaling Pathway

Caption: Mechanism of TAN-452 as a peripheral opioid receptor antagonist.

Experimental Workflow

Caption: Overall experimental workflow for the pharmacological profiling of TAN-452.

References

A Comprehensive Technical Guide to the Delta-Opioid Receptor Selectivity of TAN-452

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the delta-opioid receptor (DOR) selectivity of TAN-452, a novel peripherally acting opioid receptor antagonist. The information presented herein is compiled from peer-reviewed scientific literature to support research and development efforts in the fields of pharmacology and medicinal chemistry.

Executive Summary

TAN-452, with the chemical name 17-cyclopropylmethyl-6,7-didehydro-4,5α-epoxy-6'-ethoxycarbonyl-3,14-dihydroxyindolo [2',3'-6,7]morphinan, is a potent and selective antagonist of the delta-opioid receptor.[1] It is a derivative of naltrindole.[2] Its pharmacological profile is characterized by a high binding affinity and functional antagonism for the DOR, with significantly lower affinity for the mu-opioid receptor (MOR) and kappa-opioid receptor (KOR).[1][2] Notably, TAN-452 exhibits low brain penetrability, making it a peripherally acting agent. This characteristic allows it to mitigate the peripheral side effects of opioid agonists, such as nausea, vomiting, and constipation, without compromising their central analgesic effects.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities and functional antagonistic activities of TAN-452 for human opioid receptors, as well as its in vivo efficacy in animal models.

Table 1: In Vitro Opioid Receptor Binding Affinities of TAN-452

| Receptor | Binding Affinity (K_i) [nM] (Mean ± SEM) |

| Human Mu-Opioid Receptor (hMOR) | 36.56 ± 1.48 |

| Human Delta-Opioid Receptor (hDOR) | 0.47 ± 0.09 |

| Human Kappa-Opioid Receptor (hKOR) | 5.31 ± 1.80 |

Table 2: In Vitro Functional Antagonistic Activities of TAN-452

| Receptor | Antagonistic Activity (K_b) [nM] (Mean ± SEM) |

| Human Mu-Opioid Receptor (hMOR) | 9.43 ± 0.58 |

| Human Delta-Opioid Receptor (hDOR) | 0.21 ± 0.06 |

| Human Kappa-Opioid Receptor (hKOR) | 7.18 ± 0.75 |

Table 3: In Vivo Efficacy of TAN-452 in Attenuating Morphine-Induced Side Effects

| Activity | Animal Model | Route of Administration | ED_50 [mg/kg] (95% Confidence Interval) |

| Anti-emetic | Ferret | Oral (p.o.) | <1.0 |

| Subcutaneous (s.c.) | <0.3 | ||

| Anti-constipation | Rat | Oral (p.o.) | 9.45 (4.09, 47.79) |

| Subcutaneous (s.c.) | 0.52 (0.10, 1.08) | ||

| Anti-analgesic | Rat | Oral (p.o.) | >300 |

| Subcutaneous (s.c.) | >30 |

Experimental Protocols

The following sections detail the methodologies employed to characterize the pharmacological profile of TAN-452.

3.1.1 Radioligand Binding Affinity Assays

-

Objective: To determine the binding affinity (K_i) of TAN-452 for human MOR, DOR, and KOR.

-

Materials: Membrane preparations from cells recombinantly expressing human MOR, DOR, or KOR.

-

Procedure: Competitive binding assays were performed using specific radioligands for each receptor. The membrane preparations were incubated with a fixed concentration of the radioligand and varying concentrations of TAN-452. Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand. The amount of bound radioactivity was measured, and the inhibition constant (K_i) was calculated from the IC_50 values using the Cheng-Prusoff equation.

3.1.2 [³⁵S]GTPγS Binding Functional Assays

-

Objective: To determine the functional antagonistic activity (K_b) of TAN-452 at human MOR, DOR, and KOR.

-

Principle: This assay measures the activation of G-proteins coupled to the opioid receptors. Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit. Antagonists inhibit this agonist-induced stimulation.

-

Procedure: Membrane preparations from recombinant human opioid receptor-expressing cells were incubated with an agonist, [³⁵S]GTPγS, and varying concentrations of TAN-452. The amount of bound [³⁵S]GTPγS was quantified by liquid scintillation counting. The antagonist dissociation constant (K_b) was calculated from the rightward shift of the agonist concentration-response curve in the presence of TAN-452.

3.2.1 Morphine-Induced Emesis in Ferrets

-

Objective: To evaluate the anti-emetic effect of TAN-452.

-

Procedure: Ferrets were pre-treated with TAN-452 or vehicle via oral or subcutaneous administration. Subsequently, morphine was administered to induce emesis. The animals were observed for a defined period, and the number of emetic episodes was recorded. The ED_50 value, the dose at which TAN-452 inhibited emesis by 50%, was determined.

3.2.2 Morphine-Induced Inhibition of Small Intestinal Transit in Rats

-

Objective: To assess the anti-constipation activity of TAN-452.

-

Procedure: Rats were administered TAN-452 or vehicle. After a set time, morphine was given to inhibit gastrointestinal transit. A charcoal meal was then administered orally. After a further period, the animals were euthanized, and the distance traveled by the charcoal meal through the small intestine was measured. The ED_50 for the reversal of morphine-induced transit inhibition was calculated.

3.2.3 Morphine-Induced Antinociception in Rats

-

Objective: To determine if TAN-452 affects the central analgesic effect of morphine.

-

Procedure: A standard pain model, such as the hot plate or tail-flick test, was used to assess the analgesic effect of morphine. Rats were treated with TAN-452 or vehicle prior to morphine administration. The latency to a nociceptive response was measured at various time points. The lack of a significant reversal of morphine's analgesic effect at high doses of TAN-452 indicates its peripheral selectivity.

-

Objective: To assess the brain penetrability of TAN-452.

-

Procedure: TAN-452 was administered to animals, and at various time points, blood and brain tissue samples were collected. The concentrations of TAN-452 in plasma and brain homogenates were determined using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS). Low brain-to-plasma concentration ratios confirm the low brain penetrability of the compound.

Visualizations: Pathways and Workflows

The following diagrams illustrate the signaling pathway, experimental workflows, and logical relationships relevant to the evaluation of TAN-452.

Caption: Antagonistic action of TAN-452 on the delta-opioid receptor signaling pathway.

Caption: Experimental workflow for determining the selectivity of TAN-452.

Caption: Logical framework for establishing the pharmacological profile of TAN-452.

References

what is TAN-452 compound

An In-depth Technical Guide to TAN-452: A Peripherally Acting Delta-Opioid Receptor Antagonist

Introduction

TAN-452 is a potent and selective peripherally acting delta-opioid receptor (DOR) antagonist.[1][2] It has been investigated for its potential therapeutic application in mitigating the adverse gastrointestinal side effects of opioid analgesics, such as nausea, vomiting, and constipation, without compromising their central analgesic efficacy.[2] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, biological activity, and experimental protocols related to TAN-452.

Chemical Properties and Structure

TAN-452 is a complex heterocyclic small molecule. Its chemical identity and properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | Ethyl (4bS,8R,8aS,14bR)-7-(cyclopropylmethyl)-5,6,7,8,8a,9,14,14b-octahydro-1,8a-dihydroxy-4,8-methanobenzofuro[2,3-a]pyrido[4,3-b]carbazole-12-carboxylate | [1] |

| CAS Number | 892039-23-5 | [1] |

| Chemical Formula | C₂₉H₃₀N₂O₅ | |

| Molecular Weight | 486.57 g/mol | |

| Exact Mass | 486.2155 | |

| Elemental Analysis | C: 71.59%, H: 6.21%, N: 5.76%, O: 16.44% |

Mechanism of Action

TAN-452 functions as a competitive antagonist at opioid receptors, with a notable selectivity for the delta-opioid receptor (DOR). Opioid receptors, including the mu (MOR), delta (DOR), and kappa (KOR) subtypes, are G-protein coupled receptors (GPCRs). The binding of an agonist, such as morphine, to these receptors initiates a signaling cascade that leads to the desired analgesic effects but also to undesirable peripheral side effects. As a peripherally acting antagonist, TAN-452 has low penetrability into the central nervous system. This characteristic allows it to counteract the effects of opioid agonists in the periphery, particularly in the gastrointestinal tract, without interfering with the centrally mediated pain relief.

The signaling pathway below illustrates the mechanism of opioid receptor activation and its antagonism by TAN-452.

Caption: Opioid receptor signaling and antagonism by TAN-452.

Biological Activity

The biological activity of TAN-452 has been characterized through both in vitro and in vivo studies, demonstrating its potency and selectivity as a peripherally acting DOR antagonist.

In Vitro Activity

The binding affinity and antagonist activity of TAN-452 were assessed using membrane preparations from cells expressing recombinant human opioid receptors.

| Receptor Subtype | Binding Affinity (Ki, nM) | Antagonist Activity (Kb, nM) |

| hMOR | 36.56 ± 1.48 | 9.43 ± 0.58 |

| hDOR | 0.47 ± 0.09 | 0.21 ± 0.06 |

| hKOR | 5.31 ± 1.80 | 7.18 ± 0.75 |

| Data from a 2018 study published in Life Sciences. |

In Vivo Activity

The in vivo efficacy of TAN-452 was evaluated in animal models for its ability to counteract morphine-induced side effects.

| Activity | Administration | ED₅₀ (mg/kg) | Animal Model |

| Anti-emetic | Oral (p.o.) | <1.0 | Ferret |

| Subcutaneous (s.c.) | <0.3 | Ferret | |

| Anti-constipation | Oral (p.o.) | 9.45 (95% CI: 4.09, 47.79) | Rat |

| Subcutaneous (s.c.) | 0.52 (95% CI: 0.10, 1.08) | Rat | |

| Anti-analgesic | Oral (p.o.) | >300 | Rat |

| Subcutaneous (s.c.) | >30 | Rat | |

| Data from a 2018 study published in Life Sciences. |

A pharmacokinetic study confirmed the low brain penetrability of TAN-452, which is crucial for its peripheral selectivity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of TAN-452.

In Vitro Receptor Binding and Functional Assays

The in vitro binding affinity and antagonist activity of TAN-452 were determined using membrane preparations from cells expressing recombinant human μ-, δ-, or κ-opioid receptors. The inhibition of [³⁵S]GTPγS binding was also examined.

Caption: Workflow for in vitro receptor binding and functional assays.

Detailed Protocol:

-

Membrane Preparation: Membrane preparations from recombinant human MOR, DOR, or KOR expressing cells are used.

-

Binding Assays:

-

For binding affinity (Ki), membranes are incubated with a specific radioligand for each receptor subtype and a range of concentrations of TAN-452.

-

Non-specific binding is determined in the presence of an excess of a non-labeled ligand.

-

After incubation, bound and free radioligands are separated by filtration.

-

The radioactivity of the filters is counted using a scintillation counter.

-

Ki values are calculated from the IC₅₀ values obtained from the competition binding curves.

-

-

[³⁵S]GTPγS Functional Assays:

-

To determine antagonist activity (Kb), membranes are incubated with a known opioid agonist, varying concentrations of TAN-452, and [³⁵S]GTPγS.

-

The amount of bound [³⁵S]GTPγS is measured, which is indicative of G-protein activation.

-

The ability of TAN-452 to inhibit agonist-stimulated [³⁵S]GTPγS binding is used to calculate its Kb value.

-

In Vivo Efficacy Studies

In vivo assays were performed to assess the inhibitory effects of TAN-452 on morphine-induced emesis, inhibition of small intestinal transit, and antinociception.

Caption: Workflow for in vivo efficacy studies of TAN-452.

Detailed Protocols:

-

Anti-Emetic Activity (Ferrets):

-

Ferrets are pre-treated with either vehicle or varying doses of TAN-452 via oral (p.o.) or subcutaneous (s.c.) administration.

-

Morphine is then administered to induce emesis.

-

The animals are observed for a set period, and the number of retching and vomiting episodes is recorded.

-

The ED₅₀ value is calculated as the dose of TAN-452 that reduces the number of emetic events by 50%.

-

-

Anti-Constipation Activity (Rats):

-

Rats are pre-treated with vehicle or TAN-452 (p.o. or s.c.).

-

Morphine is administered to inhibit gastrointestinal transit.

-

A charcoal meal is given orally.

-

After a specific time, the animals are euthanized, and the distance traveled by the charcoal meal in the small intestine is measured.

-

The ED₅₀ is the dose of TAN-452 that reverses the morphine-induced inhibition of intestinal transit by 50%.

-

-

Anti-Analgesic Activity (Rats):

-

To assess the impact on morphine's analgesic effect, rats are treated with vehicle or high doses of TAN-452 (p.o. or s.c.).

-

Morphine is then administered.

-

Analgesia is measured using standard nociceptive tests, such as the tail-flick or hot-plate test.

-

A lack of significant reversal of morphine's analgesic effect at high doses indicates peripheral selectivity.

-

Conclusion

TAN-452 is a promising peripherally acting delta-opioid receptor antagonist with high selectivity for DOR. Its pharmacological profile, characterized by potent in vitro and in vivo activity against opioid-induced gastrointestinal side effects and low brain penetrability, makes it a valuable candidate for further investigation as an adjunctive therapy to opioid analgesics. The detailed experimental protocols provided in this guide offer a framework for the continued study and development of this and similar compounds.

References

TAN-452: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and pharmacological profile of TAN-452, a potent and selective peripherally acting δ-opioid receptor (DOR) antagonist. All quantitative data is presented in structured tables for ease of comparison, and detailed methodologies for key experiments are provided. Signaling pathways and experimental workflows are illustrated using Graphviz diagrams to facilitate understanding.

Chemical Structure and Properties

TAN-452, with the IUPAC name Ethyl (4bS,8R,8aS,14bR)-7-(cyclopropylmethyl)-5,6,7,8,8a,9,14,14b-octahydro-1,8a-dihydroxy-4,8-methanobenzofuro[2,3-a]pyrido[4,3-b]carbazole-12-carboxylate, is a derivative of naltrindole.[1] Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of TAN-452

| Property | Value | Reference |

| CAS Number | 892039-23-5 | [2] |

| Molecular Formula | C29H30N2O5 | [2] |

| Molecular Weight | 486.57 g/mol | [2] |

| Appearance | Solid powder | [2] |

| Solubility | Soluble in DMSO | |

| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C |

Biological Activity

TAN-452 is a potent and selective peripherally acting δ-opioid receptor antagonist. Its binding affinities (Ki) and antagonist activities (Kb) for human μ (hMOR), δ (hDOR), and κ (hKOR) opioid receptors have been determined through in vitro assays.

Table 2: In Vitro Biological Activity of TAN-452

| Receptor | Binding Affinity (Ki, nM) | Antagonist Activity (Kb, nM) | Reference |

| hDOR | 0.47 ± 0.09 | 0.21 ± 0.06 | |

| hKOR | 5.31 ± 1.80 | 7.18 ± 0.75 | |

| hMOR | 36.56 ± 1.48 | 9.43 ± 0.58 |

In vivo studies have demonstrated the ability of TAN-452 to attenuate morphine-induced side effects without significantly affecting its analgesic properties, highlighting its peripheral action and low brain penetrability.

Table 3: In Vivo Activity of TAN-452

| Activity | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |

| Anti-emetic | Ferret | p.o. | <1.0 | |

| s.c. | <0.3 | |||

| Anti-constipation | Rat | p.o. | 9.45 | |

| s.c. | 0.52 | |||

| Anti-analgesic | Rat | p.o. | >300 | |

| s.c. | >30 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Representative Synthesis of TAN-452

While a specific, detailed synthesis protocol for TAN-452 is not publicly available, a representative synthesis can be proposed based on the well-established synthesis of naltrindole and its derivatives. The key step is the Fischer indole synthesis.

Materials:

-

Naltrexone hydrochloride

-

Phenylhydrazine hydrochloride

-

Acetic anhydride

-

2,2,2-trichloroethyl chloroformate (Troc-Cl)

-

Zinc dust

-

Ammonium chloride

-

Ethyl acrylate

-

(Cyclopropylmethyl)bromide

-

Various solvents (e.g., acetic acid, methanol, THF, DMF) and reagents for purification.

Procedure:

-

Fischer Indole Synthesis: Naltrexone hydrochloride is reacted with phenylhydrazine hydrochloride in a suitable solvent such as acetic acid to form naltrindole (NTI).

-

Protection of Phenolic Hydroxyl Groups: The hydroxyl groups of NTI are protected, for example, by acetylation with acetic anhydride to yield the diacetate derivative.

-

N-Demethylation and Protection: The N-methyl group is removed and the resulting secondary amine is protected, for instance, with a Troc group by reacting with Troc-Cl.

-

Introduction of the Ethyl Carboxylate Group: The indole ring is functionalized with an ethyl carboxylate group, potentially through a Heck reaction or other palladium-catalyzed cross-coupling reactions with ethyl acrylate.

-

N-Alkylation: The protecting group on the nitrogen is removed, and the resulting amine is alkylated with (cyclopropylmethyl)bromide to introduce the cyclopropylmethyl group.

-

Deprotection: The protecting groups on the phenolic hydroxyls are removed to yield the final product, TAN-452.

-

Purification: The final compound is purified by column chromatography and characterized by spectroscopic methods (e.g., NMR, Mass Spectrometry).

Opioid Receptor Radioligand Binding Assay

This protocol describes a competitive displacement assay to determine the binding affinity (Ki) of TAN-452 for opioid receptors.

Materials:

-

Membrane preparations from cells expressing recombinant human μ, δ, or κ opioid receptors.

-

Radioligand (e.g., [3H]-diprenorphine).

-

TAN-452 at various concentrations.

-

Naloxone (for determining non-specific binding).

-

Binding buffer (50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (GF/C).

-

Scintillation cocktail and counter.

Procedure:

-

Incubation: In a 96-well plate, incubate the cell membranes (20-40 µg protein) with a fixed concentration of radioligand (e.g., 0.2 nM [3H]-diprenorphine) and varying concentrations of TAN-452 for 60 minutes at room temperature. Total binding is measured in the absence of a competing ligand, and non-specific binding is determined in the presence of a high concentration of naloxone (e.g., 10 µM).

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of TAN-452 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assay

This assay measures the ability of TAN-452 to antagonize agonist-stimulated G-protein activation.

Materials:

-

Membrane preparations from cells expressing recombinant human μ, δ, or κ opioid receptors.

-

[35S]GTPγS.

-

A standard opioid agonist (e.g., DAMGO for MOR, DPDPE for DOR, U-50,488 for KOR).

-

TAN-452 at various concentrations.

-

GDP.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Glass fiber filters (GF/C).

-

Scintillation cocktail and counter.

Procedure:

-

Pre-incubation: Pre-incubate the cell membranes with the opioid agonist and varying concentrations of TAN-452 for 15 minutes at 30°C in the assay buffer containing GDP.

-

Initiation of Reaction: Initiate the binding reaction by adding [35S]GTPγS (e.g., 0.05 nM) and incubate for 60 minutes at 30°C.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

Scintillation Counting: Measure the bound radioactivity as described for the radioligand binding assay.

-

Data Analysis: The antagonist activity (Kb) of TAN-452 is determined by analyzing the concentration-dependent inhibition of agonist-stimulated [35S]GTPγS binding.

In Vivo Assay: Morphine-Induced Emesis in Ferrets

This protocol evaluates the anti-emetic effect of TAN-452.

Animals:

-

Male ferrets.

Procedure:

-

Acclimation: Acclimate the ferrets to the experimental conditions.

-

Drug Administration: Administer TAN-452 (or vehicle control) via the desired route (e.g., oral or subcutaneous) at various doses.

-

Induction of Emesis: After a set pre-treatment time, administer morphine (e.g., 0.5 mg/kg, s.c.) to induce emesis.

-

Observation: Observe the animals for a defined period (e.g., 2 hours) and record the number of retches and vomits.

-

Data Analysis: Calculate the ED50 value, which is the dose of TAN-452 that reduces the number of emetic episodes by 50%.

In Vivo Assay: Morphine-Induced Inhibition of Small Intestinal Transit in Rats

This protocol assesses the ability of TAN-452 to counteract opioid-induced constipation.

Animals:

-

Male rats (e.g., Sprague-Dawley).

Procedure:

-

Fasting: Fast the rats overnight with free access to water.

-

Drug Administration: Administer TAN-452 (or vehicle control) at various doses.

-

Morphine Administration: After a pre-treatment period, administer morphine (e.g., 3 mg/kg, s.c.) to inhibit gastrointestinal transit.

-

Charcoal Meal: Administer a charcoal meal (e.g., 10% charcoal in 5% gum arabic) orally.

-

Measurement of Transit: After a specific time (e.g., 30 minutes), euthanize the rats, and measure the distance traveled by the charcoal meal in the small intestine.

-

Data Analysis: Calculate the percentage of inhibition of transit for each group and determine the ED50 value of TAN-452.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: General signaling pathway of opioid receptor activation.

Caption: Workflow for the radioligand binding assay.

Caption: Workflow for the [35S]GTPγS functional assay.

References

Preclinical Profile of TAN-452: A Peripherally Acting Opioid Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for TAN-452, a novel, peripherally acting opioid receptor antagonist. The information presented herein is intended for researchers, scientists, and professionals involved in the field of drug development and discovery. This document summarizes the key quantitative findings, details the experimental methodologies employed in its preclinical evaluation, and visualizes the relevant biological pathways and experimental procedures.

Core Data Presentation

The preclinical development of TAN-452 has yielded significant quantitative data regarding its interaction with opioid receptors and its functional effects in various in vitro and in vivo models. This information is summarized in the tables below for clarity and ease of comparison.

In Vitro Receptor Binding and Functional Activity

The binding affinity and functional antagonism of TAN--452 were assessed against human recombinant opioid receptors.

| Receptor Subtype | Binding Affinity (Ki, nM) | Antagonistic Activity (Kb, nM) |

| hMOR (μ) | 36.56 ± 1.48 | 9.43 ± 0.58 |

| hDOR (δ) | 0.47 ± 0.09 | 0.21 ± 0.06 |

| hKOR (κ) | 5.31 ± 1.80 | 7.18 ± 0.75 |

Table 1: In Vitro Pharmacological Profile of TAN-452 at Human Opioid Receptors. Data sourced from Life Sciences, 2018.[1]

In Vivo Efficacy in Models of Opioid-Induced Side Effects

The efficacy of TAN-452 in mitigating common opioid-induced side effects was evaluated in relevant animal models. The compound was tested for its ability to counteract morphine-induced emesis, constipation, and analgesia.

| Activity | Animal Model | Route of Administration | ED50 (95% Confidence Interval) |

| Anti-emetic | Ferret | Oral (p.o.) | <1.0 mg/kg |

| Subcutaneous (s.c.) | <0.3 mg/kg | ||

| Anti-constipation | Rat | Oral (p.o.) | 9.45 (4.09, 47.79) mg/kg |

| Subcutaneous (s.c.) | 0.52 (0.10, 1.08) mg/kg | ||

| Anti-analgesic | Rat | Oral (p.o.) | >300 mg/kg |

| Subcutaneous (s.c.) | >30 mg/kg |

Table 2: In Vivo Efficacy of TAN-452. Data sourced from Life Sciences, 2018.[1]

A key finding from pharmacokinetic studies is the low brain penetrability of TAN-452, which is consistent with its design as a peripherally acting agent.[1]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the preclinical evaluation of TAN-452.

In Vitro Assays

1. Opioid Receptor Binding Affinity Assay

-

Objective: To determine the binding affinity (Ki) of TAN-452 for human μ (mu), δ (delta), and κ (kappa) opioid receptors.

-

Method:

-

Membrane Preparation: Cell membranes were prepared from cell lines recombinantly expressing human MOR, DOR, or KOR.

-

Radioligand Binding: The assays were performed using a competitive binding format with a specific radiolabeled ligand for each receptor subtype.

-

Incubation: A constant concentration of the radioligand was incubated with the cell membranes in the presence of increasing concentrations of TAN-452.

-

Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

-

Detection: The amount of bound radioactivity on the filters was quantified using liquid scintillation counting.

-

Data Analysis: The IC50 values (the concentration of TAN-452 that inhibits 50% of the specific binding of the radioligand) were determined by non-linear regression analysis. The Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation.

-

2. [³⁵S]GTPγS Functional Assay

-

Objective: To determine the functional antagonistic activity (Kb) of TAN-452 at the human opioid receptors. This assay measures the extent to which an antagonist inhibits agonist-stimulated G-protein activation.

-

Method:

-

Membrane and Reagent Preparation: As with the binding assay, membranes from cells expressing the opioid receptors were used. A solution of [³⁵S]GTPγS (a non-hydrolyzable GTP analog) and GDP was prepared.

-

Incubation: The membranes were incubated with a known agonist for the specific opioid receptor, [³⁵S]GTPγS, GDP, and varying concentrations of TAN-452.

-

Agonist Stimulation: In the absence of an antagonist, the agonist stimulates the receptor, leading to the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the associated G-protein.

-

Antagonist Inhibition: TAN-452, as an antagonist, competes with the agonist for receptor binding, thereby inhibiting the agonist-induced [³⁵S]GTPγS binding.

-

Termination and Detection: The reaction was terminated by rapid filtration, and the amount of membrane-bound [³⁵S]GTPγS was measured by scintillation counting.

-

Data Analysis: The ability of TAN-452 to inhibit agonist-stimulated [³⁵S]GTPγS binding was used to calculate its antagonist equilibrium dissociation constant (Kb).

-

In Vivo Assays

1. Morphine-Induced Emesis in Ferrets

-

Objective: To assess the anti-emetic activity of TAN-452.

-

Method:

-

Animal Model: Ferrets are a standard model for emesis research as they possess a vomiting reflex.

-

Drug Administration: A group of ferrets was pre-treated with either vehicle or varying doses of TAN-452 (orally or subcutaneously).

-

Emetic Challenge: After a specified pre-treatment time, the animals were challenged with a subcutaneous injection of morphine to induce emesis.

-

Observation: The ferrets were observed for a set period, and the number of retches and vomits was recorded.

-

Data Analysis: The ED50 value, the dose of TAN-452 that reduces the number of emetic episodes by 50%, was calculated.

-

2. Morphine-Induced Inhibition of Small Intestinal Transit in Rats

-

Objective: To evaluate the anti-constipation activity of TAN-452.

-

Method:

-

Animal Model: Rats were used to model opioid-induced constipation.

-

Drug Administration: Rats were pre-treated with either vehicle or varying doses of TAN-452 (orally or subcutaneously), followed by a subcutaneous injection of morphine to inhibit intestinal transit.

-

Marker Administration: A charcoal meal (a non-absorbable marker) was administered orally to the rats.

-

Transit Measurement: After a specific time, the animals were euthanized, and the small intestine was carefully removed. The distance traveled by the charcoal meal from the pylorus to the cecum was measured and expressed as a percentage of the total length of the small intestine.

-

Data Analysis: The ED50 value, the dose of TAN-452 that reverses the morphine-induced inhibition of intestinal transit by 50%, was determined.

-

3. Morphine-Induced Antinociception in Rats (Tail-Flick Test)

-

Objective: To determine if TAN-452 interferes with the analgesic effects of morphine.

-

Method:

-

Animal Model: The tail-flick test in rats is a common method to assess the efficacy of analgesics.

-

Baseline Measurement: A baseline tail-flick latency was determined for each rat by applying a heat stimulus to the tail and measuring the time it takes for the rat to flick its tail away.

-

Drug Administration: Rats were treated with morphine to induce analgesia (increase in tail-flick latency). The experimental groups were also co-administered with varying doses of TAN-452 (orally or subcutaneously).

-

Post-treatment Measurement: The tail-flick latency was measured again at various time points after drug administration.

-

Data Analysis: The ED50 for anti-analgesic activity was determined as the dose of TAN-452 that reduces the analgesic effect of morphine by 50%. The high ED50 values indicate that TAN-452 does not significantly compromise morphine's analgesic effect at doses effective against peripheral side effects.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with the preclinical evaluation of TAN-452.

Signaling Pathways

Experimental Workflows

References

The Pharmacological Profile of TAN-452: A Peripherally Acting Opioid Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAN-452, with the chemical name 17-cyclopropylmethyl-6,7-didehydro-4,5α-epoxy-6'-ethoxycarbonyl-3,14-dihydroxyindolo [2',3'-6,7]morphinan, is a novel, peripherally acting opioid receptor antagonist.[1] It demonstrates notable selectivity for the delta-opioid receptor (DOR).[1] This technical guide provides a comprehensive overview of the pharmacological properties of TAN-452, detailing its in vitro and in vivo characteristics. The information presented is intended to support further research and development efforts in the therapeutic area of opioid-induced bowel syndromes.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for TAN-452, including its binding affinity, antagonist activity, and in vivo efficacy.

Table 1: In Vitro Receptor Binding Affinities and Antagonist Activities of TAN-452 [1]

| Receptor | Binding Affinity (Ki, nM) | Antagonist Activity (Kb, nM) |

| Human Mu-Opioid Receptor (hMOR) | 36.56 ± 1.48 | 9.43 ± 0.58 |

| Human Delta-Opioid Receptor (hDOR) | 0.47 ± 0.09 | 0.21 ± 0.06 |

| Human Kappa-Opioid Receptor (hKOR) | 5.31 ± 1.80 | 7.18 ± 0.75 |

Table 2: In Vivo Efficacy of TAN-452 in Animal Models [1]

| Activity | Animal Model | Route of Administration | ED50 (95% Confidence Interval) |

| Anti-emetic | Ferret (Morphine-induced emesis) | p.o. | <1.0 mg/kg |

| s.c. | <0.3 mg/kg | ||

| Anti-constipation | Rat (Morphine-induced inhibition of small intestinal transit) | p.o. | 9.45 (4.09, 47.79) mg/kg |

| s.c. | 0.52 (0.10, 1.08) mg/kg | ||

| Anti-analgesic | Rat (Morphine-induced antinociception) | p.o. | >300 mg/kg |

| s.c. | >30 mg/kg |

A significant finding from pharmacokinetic studies is the low brain penetrability of TAN-452, which underscores its peripherally restricted action.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the pharmacological profiling of TAN-452.

In Vitro Studies

1. Receptor Binding Assays:

-

Objective: To determine the binding affinity (Ki) of TAN-452 for human mu (hMOR), delta (hDOR), and kappa (hKOR) opioid receptors.

-

Method:

-

Membrane preparations from cells recombinantly expressing hMOR, hDOR, or hKOR were utilized.

-

Competitive binding assays were performed using radiolabeled ligands specific for each receptor subtype.

-

Increasing concentrations of TAN-452 were incubated with the membrane preparations and the respective radioligand.

-

The amount of bound radioactivity was measured to determine the concentration of TAN-452 that inhibits 50% of the specific binding of the radioligand (IC50).

-

The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

-

2. [35S]GTPγS Binding Assays:

-

Objective: To determine the antagonist activity (Kb) of TAN-452 at hMOR, hDOR, and hKOR.

-

Method:

-

The assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins.

-

Membrane preparations expressing the respective human opioid receptors were incubated with a sub-maximal concentration of a standard opioid agonist.

-

Increasing concentrations of TAN-452 were added to assess its ability to inhibit the agonist-stimulated [35S]GTPγS binding.

-

The concentration of TAN-452 that produces a 50% inhibition of the agonist response (IC50) was determined.

-

The Kb values were calculated from the IC50 values using the Gaddum equation.

-

In Vivo Studies

1. Anti-Emetic Activity (Ferret Model):

-

Objective: To evaluate the inhibitory effect of TAN-452 on morphine-induced emesis.

-

Method:

-

Ferrets were pre-treated with either vehicle or varying doses of TAN-452 administered orally (p.o.) or subcutaneously (s.c.).

-

Morphine was subsequently administered to induce emesis.

-

The animals were observed for a defined period, and the number of emetic episodes was recorded.

-

The ED50 value, the dose of TAN-452 that produces a 50% reduction in emesis, was calculated.

-

2. Anti-Constipation Activity (Rat Model):

-

Objective: To assess the effect of TAN-452 on morphine-induced inhibition of small intestinal transit.

-

Method:

-

Rats were pre-treated with either vehicle or varying doses of TAN-452 (p.o. or s.c.).

-

Morphine was administered to induce constipation.

-

A charcoal meal was given orally, and after a specific time, the animals were euthanized.

-

The distance traveled by the charcoal meal in the small intestine was measured.

-

The ED50 value, the dose of TAN-452 that reverses 50% of the morphine-induced inhibition of transit, was determined.

-

3. Anti-Analgesic Activity (Rat Model):

-

Objective: To determine if TAN-452 interferes with the analgesic effects of morphine.

-

Method:

-

Rats were administered either vehicle or high doses of TAN-452 (p.o. or s.c.).

-

Morphine was then administered to induce antinociception.

-

A standard pain assay, such as the tail-flick or hot-plate test, was used to measure the analgesic response.

-

The dose of TAN-452 that produces a 50% reversal of the morphine-induced analgesic effect (ED50) was determined.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of TAN-452 and the workflows of the key experiments.

Caption: Proposed mechanism of action for TAN-452.

Caption: Workflow for in vitro receptor binding assays.

References

TAN-452 for Opioid-Induced Bowel Syndrome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological profile of TAN-452, a peripherally acting opioid receptor antagonist, and its potential application in the treatment of opioid-induced bowel syndrome (OBS). The information presented herein is a synthesis of publicly available preclinical data, intended to inform researchers and professionals in the field of drug development.

Introduction to Opioid-Induced Bowel Syndrome

Opioid analgesics are a cornerstone of pain management; however, their use is frequently associated with debilitating side effects, collectively known as opioid-induced bowel dysfunction (OIBD).[1][2] A primary and persistent symptom of OIBD is opioid-induced constipation (OIC), which can significantly impair a patient's quality of life and lead to non-adherence to pain therapy.[1][3][4] OIC results from the activation of μ-opioid receptors (MOR) in the enteric nervous system, leading to decreased gastrointestinal motility and fluid secretion.

TAN-452 is a novel compound identified as a peripherally acting opioid receptor antagonist with a notable selectivity for the δ-opioid receptor (DOR). Its pharmacological profile suggests that it may alleviate opioid-induced side effects, such as constipation, nausea, and vomiting, without compromising the central analgesic effects of opioids. This is attributed to its low penetrability of the blood-brain barrier.

Pharmacological Data of TAN-452

The following tables summarize the key quantitative data regarding the in vitro and in vivo pharmacology of TAN-452.

Table 1: In Vitro Receptor Binding Affinity and Antagonistic Activity of TAN-452

| Receptor | Binding Affinity (Ki, nM) | Antagonistic Activity (Kb, nM) |

| Human μ-Opioid Receptor (hMOR) | 36.56 ± 1.48 | 9.43 ± 0.58 |

| Human δ-Opioid Receptor (hDOR) | 0.47 ± 0.09 | 0.21 ± 0.06 |

| Human κ-Opioid Receptor (hKOR) | 5.31 ± 1.80 | 7.18 ± 0.75 |

Table 2: In Vivo Efficacy of TAN-452 in Animal Models

| Activity | Animal Model | Administration | ED50 (95% Confidence Interval) |

| Anti-emetic | Ferrets | Oral (p.o.) | <1.0 mg/kg |

| Subcutaneous (s.c.) | <0.3 mg/kg | ||

| Anti-constipation | Rats | Oral (p.o.) | 9.45 (4.09, 47.79) mg/kg |

| Subcutaneous (s.c.) | 0.52 (0.10, 1.08) mg/kg | ||

| Anti-analgesic | Rats | Oral (p.o.) | >300 mg/kg |

| Subcutaneous (s.c.) | >30 mg/kg |

Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like morphine, initiate a downstream signaling cascade. This typically involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. As a DOR-selective antagonist, TAN-452 is hypothesized to competitively bind to peripheral DORs, thereby preventing the binding of opioid agonists and the subsequent signaling that contributes to OIC.

References

- 1. researchgate.net [researchgate.net]

- 2. Opiate-induced constipation related to activation of small intestine opioid μ2-receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological profile of TAN-452, a novel peripherally acting opioid receptor antagonist for the treatment of opioid-induced bowel syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

TAN-452: A Peripherally Acting Delta-Opioid Receptor Antagonist and its Potential in Visceral Pain Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TAN-452, a novel, peripherally acting opioid receptor antagonist with high selectivity for the delta-opioid receptor (DOR). The document details its pharmacological profile, explores its relevance to visceral pain research, outlines key experimental protocols for evaluating its effects, and presents signaling pathways and experimental workflows through detailed visualizations. This guide is intended to serve as a core resource for researchers and professionals in drug development investigating new therapeutic avenues for visceral pain and opioid-induced bowel dysfunction.

Introduction to Visceral Pain and the Role of Opioid Receptors

Visceral pain, originating from internal organs, is a prevalent and often debilitating condition associated with disorders such as irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD).[1][2] The underlying mechanisms are complex, involving both peripheral and central sensitization.[3] Opioid receptors, including mu (MOR), delta (DOR), and kappa (KOR), are key modulators of pain perception and are widely distributed in the central and peripheral nervous systems, including the gastrointestinal tract.[3][4] While opioid agonists are potent analgesics, their use is often limited by significant side effects, such as constipation, nausea, and the potential for addiction. Peripherally acting opioid receptor antagonists that do not cross the blood-brain barrier are therefore of great interest as they may counteract undesirable peripheral effects of opioids without compromising central analgesia.

Pharmacological Profile of TAN-452

TAN-452 is a peripherally acting opioid receptor antagonist with a notable selectivity for the delta-opioid receptor (DOR). Its pharmacological characteristics have been determined through in vitro and in vivo studies.

The quantitative pharmacological data for TAN-452 are summarized in the tables below.

Table 1: In Vitro Binding Affinity and Antagonist Activity of TAN-452 at Human Opioid Receptors

| Receptor | Binding Affinity (Ki, nM) | Antagonist Activity (Kb, nM) |

| hMOR (mu) | 36.56 ± 1.48 | 9.43 ± 0.58 |

| hDOR (delta) | 0.47 ± 0.09 | 0.21 ± 0.06 |

| hKOR (kappa) | 5.31 ± 1.80 | 7.18 ± 0.75 |

Data presented as mean ± SEM.

Table 2: In Vivo Efficacy of TAN-452 in Animal Models

| Activity | Animal Model | Route of Administration | ED50 (mg/kg) [95% Confidence Interval] |

| Anti-emetic (morphine-induced) | Ferrets | Oral (p.o.) | <1.0 |

| Subcutaneous (s.c.) | <0.3 | ||

| Anti-constipation (morphine-induced) | Rats | Oral (p.o.) | 9.45 [4.09, 47.79] |

| Subcutaneous (s.c.) | 0.52 [0.10, 1.08] | ||

| Anti-analgesic (morphine-induced) | Rats | Oral (p.o.) | >300 |

| Subcutaneous (s.c.) | >30 |

A pharmacokinetic study has demonstrated the low brain penetrability of TAN-452.

Experimental Protocols for Visceral Pain Research

The investigation of TAN-452's effects on visceral pain necessitates the use of validated animal models. Below are detailed methodologies for key experiments.

a) Colorectal Distension (CRD) Model in Rodents: This is a widely used method to assess visceral sensitivity.

-

Objective: To measure the viscero-motor response (VMR) to mechanical distension of the colon and rectum as an indicator of visceral pain.

-

Procedure:

-

A flexible balloon catheter is inserted into the distal colon of a conscious or lightly anesthetized rodent.

-

The balloon is incrementally inflated to specific pressures (e.g., 20, 40, 60, 80 mmHg).

-

The VMR, typically a contraction of the abdominal and hind limb musculature, is quantified by visual observation of the abdominal withdrawal reflex or by electromyography (EMG) recordings from the abdominal muscles.

-

TAN-452 or a vehicle control is administered prior to the CRD procedure to assess its effect on the VMR.

-

b) Chemical-Induced Colitis Model: This model mimics the inflammatory conditions seen in IBD.

-

Objective: To induce a state of visceral hypersensitivity through colonic inflammation.

-

Procedure:

-

Inflammation is induced by intracolonic administration of agents like 2,4,6-trinitrobenzene sulfonic acid (TNBS) or zymosan.

-

Several days after induction, visceral sensitivity is assessed using the CRD model as described above.

-

This model allows for the evaluation of a compound's ability to modulate visceral pain in the context of inflammation.

-

-

Objective: To measure the effect of TAN-452 on morphine-induced inhibition of small intestinal transit.

-

Procedure:

-

Rats are fasted overnight with free access to water.

-

Morphine is administered to induce constipation.

-

TAN-452 or vehicle is administered, followed by an oral dose of a charcoal meal.

-

After a set period, the animals are euthanized, and the small intestine is carefully removed.

-

The total length of the small intestine and the distance traveled by the charcoal meal are measured to calculate the percentage of intestinal transit.

-

Visualization of Signaling Pathways and Workflows

Caption: Opioid agonist binding to DOR initiates intracellular signaling leading to analgesia. TAN-452 competitively blocks this binding.

Caption: A stepwise workflow for assessing visceral sensitivity using the colorectal distension model in rodents.

Discussion and Future Directions

TAN-452's high affinity and selectivity for the DOR, coupled with its peripheral restriction, make it a valuable tool for dissecting the role of peripheral DORs in gastrointestinal function and visceral nociception. While its primary development has focused on opioid-induced bowel dysfunction, its pharmacological profile warrants investigation in other visceral pain conditions.

Future research should aim to:

-

Evaluate the efficacy of TAN-452 in established models of visceral hypersensitivity, such as the TNBS-induced colitis model.

-

Investigate the effects of TAN-452 on neuronal firing in response to noxious visceral stimuli using ex vivo preparations.

-

Explore the potential of TAN-452 in combination with centrally acting analgesics to manage pain while mitigating gastrointestinal side effects.

The study of TAN-452 and similar compounds will undoubtedly contribute to a deeper understanding of the complex mechanisms underlying visceral pain and may lead to the development of novel, targeted therapies for these challenging conditions.

References

- 1. The Role of Visceral Hypersensitivity in Irritable Bowel Syndrome: Pharmacological Targets and Novel Treatments [jnmjournal.org]

- 2. Irritable bowel syndrome - Wikipedia [en.wikipedia.org]

- 3. Drug Management of Visceral Pain: Concepts from Basic Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peripheral kappa-opioid agonists for visceral pain - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

In Vivo Experimental Protocols for TAN-452: A Peripherally Acting Opioid Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo evaluation of TAN-452, a peripherally acting opioid receptor antagonist with selectivity for the delta-opioid receptor (DOR). The following sections describe experimental procedures to assess its efficacy in mitigating common side effects of opioid therapy, such as emesis and constipation, without compromising central analgesic effects. Additionally, a summary of its pharmacokinetic profile and a schematic of its proposed mechanism of action are presented.

Data Presentation

Table 1: In Vivo Efficacy of TAN-452

| Experimental Model | Species | Administration Route | Endpoint | ED₅₀ (95% Confidence Interval) |

| Morphine-Induced Emesis | Ferret | Oral (p.o.) | Anti-emetic Activity | <1.0 mg/kg |

| Subcutaneous (s.c.) | Anti-emetic Activity | <0.3 mg/kg | ||

| Morphine-Induced Inhibition of Small Intestinal Transit | Rat | Oral (p.o.) | Anti-constipation Activity | 9.45 (4.09, 47.79) mg/kg |

| Subcutaneous (s.c.) | Anti-constipation Activity | 0.52 (0.10, 1.08) mg/kg | ||

| Morphine-Induced Antinociception (Tail-Flick Test) | Rat | Oral (p.o.) | Anti-analgesic Activity | >300 mg/kg |

| Subcutaneous (s.c.) | Anti-analgesic Activity | >30 mg/kg |

Table 2: Pharmacokinetic Parameters of TAN-452 in Rats

| Administration Route | Cmax | Tmax | AUC | Half-life (t½) | Brain Penetrability |

| Oral (p.o.) | Data not available | Data not available | Data not available | Data not available | Low |

| Subcutaneous (s.c.) | Data not available | Data not available | Data not available | Data not available | Low |

Note: Specific quantitative pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for TAN-452 are not publicly available in the reviewed literature. The primary finding reported is its low brain penetrability.

Signaling Pathway

TAN-452 acts as a peripherally restricted antagonist of opioid receptors, with a notable selectivity for the delta-opioid receptor (DOR). In conditions such as opioid-induced bowel dysfunction, opioid agonists (like morphine) bind to mu-opioid receptors (MOR) in the gastrointestinal tract. This binding inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. The subsequent signaling cascade results in reduced neuronal excitability and neurotransmitter release, which in turn decreases gastrointestinal motility and secretion, causing constipation. Opioid agonists can also induce nausea and vomiting through action on central and peripheral opioid receptors.

As a peripheral antagonist, TAN-452 competes with opioid agonists for binding to opioid receptors located outside the central nervous system. By blocking these receptors, particularly in the gut, TAN-452 prevents the downstream signaling cascade initiated by opioids, thereby mitigating side effects like constipation and emesis without affecting the centrally mediated analgesic effects.

Experimental Protocols

Formulation of TAN-452 for In Vivo Administration

For reproducible in vivo results, appropriate formulation of TAN-452 is crucial. As specific details for TAN-452 are not published, general guidance for formulating poorly water-soluble compounds for animal studies is provided below.

Oral Administration (Suspension):

-

Vehicle: A common vehicle for oral suspensions is 0.5% to 1% methylcellulose (or carboxymethylcellulose) in purified water. Other options include aqueous solutions with suspending agents like gum acacia (e.g., 5% w/v).

-

Preparation:

-

Weigh the required amount of TAN-452 powder.

-

Levigate the powder with a small amount of the vehicle to form a smooth paste.

-

Gradually add the remaining vehicle while stirring continuously to achieve a uniform suspension at the desired concentration.

-

Ensure the suspension is freshly prepared and continuously stirred before and during administration to maintain homogeneity.

-

Subcutaneous Administration (Solution or Suspension):

-

Vehicle: For subcutaneous injections, a sterile, isotonic vehicle is preferred to minimize irritation. Common vehicles include sterile saline (0.9% NaCl), phosphate-buffered saline (PBS), or aqueous solutions containing solubilizing agents such as polyethylene glycol (e.g., PEG 400) or cyclodextrins if solubility is an issue. For suspensions, a sterile vehicle similar to that for oral administration can be used, but sterility must be maintained.

-

Preparation:

-

If preparing a solution, dissolve the weighed TAN-452 in the chosen sterile vehicle. Gentle warming or sonication may be required.

-

If a suspension is necessary, prepare it under aseptic conditions using sterile components.

-

The final formulation should be filtered through a sterile filter (e.g., 0.22 µm) if it is a solution.

-

The pH of the final formulation should be adjusted to be close to physiological pH (around 7.4) if possible.

-

Morphine-Induced Emesis in Ferrets

This protocol is designed to evaluate the anti-emetic efficacy of TAN-452.

**Experimental Workflow

Application Notes and Protocols for TAN-452 in Rat Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known dosage, efficacy, and mechanism of action of TAN-452 in rat models, primarily focusing on its use as a treatment for opioid-induced constipation. Detailed protocols for key experiments are provided to facilitate study design and execution.

Introduction

TAN-452 is a potent and selective, peripherally acting delta-opioid receptor (DOR) antagonist. Due to its limited ability to cross the blood-brain barrier, it can reverse the peripheral side effects of opioids, such as constipation, without compromising their central analgesic effects. Its primary application in rat studies has been to investigate its efficacy in mitigating morphine-induced inhibition of gastrointestinal transit.

Mechanism of Action

TAN-452 functions by competitively blocking the binding of opioids to delta-opioid receptors located on enteric neurons in the gastrointestinal tract. Activation of these receptors by opioids leads to a decrease in neuronal activity and neurotransmitter release, which in turn inhibits gut motility and secretion. By antagonizing this interaction, TAN-452 helps to restore normal gastrointestinal function.

Signaling Pathway of TAN-452 Action

Caption: Mechanism of TAN-452 in antagonizing opioid-induced constipation.

Quantitative Data Summary

The following tables summarize the in vitro binding affinities and in vivo efficacy of TAN-452 in rat models.

Table 1: In Vitro Receptor Binding and Antagonist Activity of TAN-452

| Receptor | Binding Affinity (Ki, nM) | Antagonist Activity (Kb, nM) |

| Human μ-opioid receptor (hMOR) | 36.56 ± 1.48 | 9.43 ± 0.58 |

| Human δ-opioid receptor (hDOR) | 0.47 ± 0.09 | 0.21 ± 0.06 |

| Human κ-opioid receptor (hKOR) | 5.31 ± 1.80 | 7.18 ± 0.75 |

Table 2: In Vivo Efficacy of TAN-452 in Sprague-Dawley Rats

| Parameter | Administration Route | Effective Dose (ED50, mg/kg) (95% CI) |

| Anti-constipation Activity | Oral (p.o.) | 9.45 (4.09, 47.79) |

| Subcutaneous (s.c.) | 0.52 (0.10, 1.08) | |

| Anti-analgesic Activity | Oral (p.o.) | >300 |

| Subcutaneous (s.c.) | >30 |

Experimental Protocols

Protocol 1: Morphine-Induced Constipation Model in Rats (Charcoal Meal Test)

This protocol is designed to assess the ability of TAN-452 to counteract the inhibitory effects of morphine on gastrointestinal transit.

Materials:

-

Male Sprague-Dawley rats (fasted overnight with free access to water)

-

Morphine hydrochloride (dissolved in saline)

-

TAN-452 (formulation to be prepared by the researcher, see notes below)

-

Charcoal meal (e.g., 5% activated charcoal in 10% gum arabic solution)

-

Oral gavage needles

-

Syringes and injection needles (for s.c. administration)

-

Dissection tools

-

Ruler

Experimental Workflow:

Application Notes and Protocols for TAN-452 Administration in Ferret Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available data and a generalized protocol for the administration of TAN-452 in ferret models, based on published research. The primary application demonstrated in ferret models is the assessment of TAN-452's anti-emetic properties against opioid-induced emesis.

Quantitative Data Summary

The efficacy of TAN-452 in inhibiting morphine-induced emesis in ferrets has been quantified, with effective dose 50 (ED₅₀) values determined for both oral and subcutaneous administration routes.[1]

Table 1: Efficacy of TAN-452 in Ferret Model of Morphine-Induced Emesis [1]

| Administration Route | ED₅₀ (95% Confidence Interval) |

| Oral (p.o.) | <1.0 mg/kg |

| Subcutaneous (s.c.) | <0.3 mg/kg |

Experimental Protocols

The following is a detailed protocol for assessing the anti-emetic activity of TAN-452 in a ferret model of morphine-induced emesis. This protocol is based on the methods described in the available literature.[1]

Objective: To determine the inhibitory effect of TAN-452 on morphine-induced emesis in ferrets.

Animal Model:

-

Species: Ferret (Mustela putorius furo)

-

Health Status: Healthy, experimentally naive animals.

-

Acclimation: Animals should be acclimated to the laboratory environment before the experiment. Specific acclimation times were not detailed in the reference literature.

Materials:

-

TAN-452

-

Morphine

-

Vehicle for TAN-452 (not specified in the literature, a common vehicle like saline or a solution with a small percentage of a solubilizing agent like DMSO or Tween 80 could be considered, but would need to be validated)

-

Vehicle for Morphine (e.g., sterile saline)

-

Syringes and needles for oral gavage and subcutaneous injections.

-

Observation cages with a clear view of the animals.

Experimental Procedure:

-

Animal Preparation:

-

Ferrets should be fasted overnight prior to the experiment, with water available ad libitum.

-

Animals are randomly assigned to treatment groups (vehicle control, and different doses of TAN-452).

-

-

TAN-452 Administration:

-

Oral (p.o.) Administration: Administer the predetermined dose of TAN-452 or vehicle orally using a gavage needle.

-

Subcutaneous (s.c.) Administration: Administer the predetermined dose of TAN-452 or vehicle via subcutaneous injection.

-

-

Emesis Induction:

-

Following a specific pretreatment time after TAN-452 administration (time not specified in the available literature), induce emesis by administering a subcutaneous injection of morphine. The exact dose of morphine used was not specified in the primary literature for the TAN-452 study.

-

-

Observation Period:

-

Immediately after morphine administration, place each ferret in an individual observation cage.

-

Observe the animals continuously for a defined period (e.g., 2 hours) for signs of emesis (retching and vomiting).

-

Record the number of retches and vomits for each animal.

-

-

Data Analysis:

-

Calculate the total number of emetic episodes (retches + vomits) for each animal.

-

Determine the percentage of animals in each group that exhibit emesis.

-

Calculate the ED₅₀ value for TAN-452 for both administration routes using appropriate statistical software (e.g., log-probit analysis). The ED₅₀ is the dose of TAN-452 that reduces the number of emetic episodes by 50% compared to the vehicle-treated group.

-

Visualizations

Experimental Workflow for Anti-Emetic Assay

Caption: Workflow for evaluating the anti-emetic efficacy of TAN-452 in a ferret model.

Signaling Pathway

No specific signaling pathways related to TAN-452's mechanism of action in the ferret model were detailed in the provided search results. The study indicates that TAN-452 is a peripherally acting opioid receptor antagonist.[1] The anti-emetic effect is likely due to the blockade of opioid receptors in the gastrointestinal tract and/or other peripheral sites that contribute to the emetic reflex, but a detailed pathway was not provided.

References

Measuring the Binding Affinity of TAN-452 to Opioid Receptors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAN-452 is a peripherally acting opioid receptor antagonist with selectivity for the delta-opioid receptor (DOR).[1] Understanding its binding affinity to the mu (μ), delta (δ), and kappa (κ) opioid receptors is crucial for characterizing its pharmacological profile and therapeutic potential. This document provides detailed application notes and protocols for measuring the binding affinity of TAN-452 to these receptors using established in vitro pharmacological assays. The primary methods covered are the competitive radioligand binding assay and the functional [³⁵S]GTPγS binding assay.

Data Presentation

The binding affinity of TAN-452 for human opioid receptors has been previously determined and is summarized in the table below.[1] These values are typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand (in this case, TAN-452) that will bind to half of the receptors at equilibrium in the absence of the radioligand.

| Receptor Subtype | Binding Affinity (Ki) in nM |

| Human mu-opioid receptor (hMOR) | 36.56 ± 1.48 |

| Human delta-opioid receptor (hDOR) | 0.47 ± 0.09 |

| Human kappa-opioid receptor (hKOR) | 5.31 ± 1.80 |

Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a signaling cascade. As an antagonist, TAN-452 binds to the receptor but does not activate it, thereby blocking the binding of agonists and preventing the downstream signaling events. The following diagram illustrates the canonical G-protein signaling pathway for opioid receptors and the inhibitory action of an antagonist like TAN-452.

Caption: Opioid receptor signaling pathway and antagonist action.

Experimental Workflows

The general workflow for determining the binding affinity of a test compound like TAN-452 involves preparing the receptor source, performing a competitive binding assay, and analyzing the data to calculate the inhibition constant (Ki).

Caption: Workflow for competitive radioligand binding assay.

Experimental Protocols

Preparation of Cell Membranes Expressing Opioid Receptors

This protocol describes the preparation of crude cell membranes from cultured cells overexpressing a specific human opioid receptor subtype (hMOR, hDOR, or hKOR).

Materials:

-

Cultured cells (e.g., HEK293 or CHO) stably expressing the opioid receptor of interest.

-

Phosphate-Buffered Saline (PBS), ice-cold.

-

Lysis Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail).

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

-

Dounce homogenizer or sonicator.

-

High-speed refrigerated centrifuge.

Protocol:

-

Harvest cultured cells and wash twice with ice-cold PBS by centrifugation at 1,000 x g for 5 minutes.

-

Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 15 minutes.

-

Homogenize the cell suspension using a Dounce homogenizer (20-30 strokes) or sonication on ice.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Discard the supernatant and resuspend the membrane pellet in Homogenization Buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

-

Aliquot the membrane preparation and store at -80°C until use.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of TAN-452 by measuring its ability to compete with a known radioligand for binding to the opioid receptors.

Materials:

-

Opioid receptor membrane preparation (from Protocol 1).

-

Radioligand:

-

For hMOR: [³H]DAMGO

-

For hDOR: [³H]DPDPE

-

For hKOR: [³H]U-69593

-

-

TAN-452 stock solution and serial dilutions.

-

Non-specific binding control: A high concentration of a non-radiolabeled opioid ligand (e.g., 10 µM Naloxone).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

-

Filtration apparatus (cell harvester).

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Protocol:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL Assay Buffer, 50 µL radioligand (at a concentration near its Kd), and 50 µL membrane preparation.

-

Non-specific Binding: 50 µL Naloxone (10 µM final concentration), 50 µL radioligand, and 50 µL membrane preparation.

-

Competition: 50 µL of each TAN-452 dilution, 50 µL radioligand, and 50 µL membrane preparation.

-

-

Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold Assay Buffer.

-

Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the average CPM of all other wells.

-

Plot the percentage of specific binding against the logarithm of the TAN-452 concentration.

-

Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of TAN-452 that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

[³⁵S]GTPγS Functional Binding Assay

This assay measures the functional consequence of receptor binding by quantifying the activation of G-proteins. As an antagonist, TAN-452 is expected to inhibit agonist-stimulated [³⁵S]GTPγS binding.

Materials:

-

Opioid receptor membrane preparation.

-

[³⁵S]GTPγS.

-

A known opioid agonist (e.g., DAMGO for MOR).

-

TAN-452 stock solution and serial dilutions.

-

GDP (Guanosine diphosphate).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Unlabeled GTPγS for non-specific binding determination.

-

Other materials as in the radioligand binding assay.

Protocol:

-

In a 96-well plate, add the following in triplicate:

-

Basal Binding: Assay buffer, membranes, GDP (10 µM final), and [³⁵S]GTPγS (0.1 nM final).

-

Agonist-stimulated Binding: Agonist (at its EC80 concentration), membranes, GDP, and [³⁵S]GTPγS.

-

Antagonist Inhibition: Varying concentrations of TAN-452, agonist (at its EC80), membranes, GDP, and [³⁵S]GTPγS.

-

Non-specific Binding: Unlabeled GTPγS (10 µM final), agonist, membranes, GDP, and [³⁵S]GTPγS.

-

-

Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Terminate the reaction and filter as described in the radioligand binding assay protocol.

-